Hexafluoroethane is a perfluorocarbon (PFC) [], a class of compounds known for their high stability and strong infrared absorption properties. It is a colorless, odorless gas at room temperature [, ]. Hexafluoroethane finds significant application in various scientific research domains, primarily as a cleaning or etching gas in semiconductor device production [, , ], a tracer gas for atmospheric studies [, , ], and a component in mixed refrigerants [].
Several methods exist for producing and purifying hexafluoroethane. One common approach involves distilling crude hexafluoroethane containing chlorine compounds. First, hexafluoroethane is distilled out as a top flow from a distillation column, separating a hexafluoroethane mixture containing chlorine compounds as a bottom flow. Subsequently, the bottom flow is reacted with hydrogen fluoride gas at 300-500°C in the presence of a fluorination catalyst to fluorinate the chlorine compounds and produce additional hexafluoroethane [, ].
Hexafluoroethane is a symmetrical molecule with a D3d symmetry in its staggered conformation []. The molecule consists of two CF₃ groups connected by a C-C bond. Its molecular structure has been investigated using various techniques, including Raman spectroscopy [], infrared spectroscopy [, , ], and neutron diffraction []. These studies have provided detailed information on the vibrational frequencies, bond lengths, and bond angles within the molecule.
The mechanism of action of hexafluoroethane varies depending on the specific application. In semiconductor manufacturing, it acts as a cleaning and etching agent by reacting with unwanted materials on the substrate surface. This process often involves the generation of reactive fluorine species in a plasma, which then react with and remove the target material []. In atmospheric studies, hexafluoroethane's long atmospheric lifetime allows it to act as a tracer for air mass movements and transport processes []. The molecule's inert nature ensures minimal degradation during its transport within the atmosphere.
Hexafluoroethane possesses several unique physical and chemical properties that make it valuable for research applications. It is a non-flammable gas with a high vapor pressure [, ]. Studies have investigated its vapor pressure over a wide temperature range, providing data essential for various applications. Hexafluoroethane's solubility in water is low, as demonstrated by experimental measurements and computer simulations []. These studies have provided values for Henry's law coefficients and thermodynamic parameters related to its solubility.
Hexafluoroethane is widely used as a cleaning and etching gas in the semiconductor industry [, , ]. Its application in plasma immersion ion cleaning removes oxygen atoms from oxidized steel surfaces, enhancing coating adhesion for subsequent physical vapor deposition processes []. Furthermore, hexafluoroethane-based plasma polymerization forms thin films with varying fluorine content for oxygen and nitrogen separation membranes [].
Due to its long atmospheric lifetime [, , ], hexafluoroethane serves as a valuable tracer for atmospheric studies. Monitoring its global trends and regional emissions helps understand air mass movements, transport processes, and the impact of industrial sources on its atmospheric concentration.
Hexafluoroethane is a component in mixed refrigerant systems [], contributing to their overall performance. Studies have investigated its flow boiling heat transfer characteristics in horizontal tubes, essential for optimizing the design and efficiency of refrigeration systems.
Hexafluoroethane is utilized in the synthesis of fluorinated diamond-like carbon (F-DLC) films [, ]. Plasma immersion ion processing techniques employing hexafluoroethane create films with exceptional hardness, wear resistance, and non-wetting properties. These films have potential applications in diverse fields requiring durable and hydrophobic surfaces.
High-purity hexafluoroethane serves as a reference material in gas chromatography for analyzing impurities in sulfur hexafluoride []. This application highlights its importance in ensuring the quality and accuracy of analytical measurements.
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